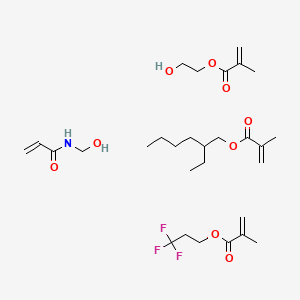

2-ethylhexyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;3,3,3-trifluoropropyl 2-methylprop-2-enoate

Description

The compounds under analysis—2-ethylhexyl 2-methylprop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, N-(hydroxymethyl)prop-2-enamide, and 3,3,3-trifluoropropyl 2-methylprop-2-enoate—are methacrylate or acrylate derivatives with distinct functional groups that dictate their reactivity and applications. Below is a detailed overview of each compound:

Properties

CAS No. |

68239-43-0 |

|---|---|

Molecular Formula |

C29H48F3NO9 |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

2-ethylhexyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;3,3,3-trifluoropropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H22O2.C7H9F3O2.C6H10O3.C4H7NO2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4;1-5(2)6(11)12-4-3-7(8,9)10;1-5(2)6(8)9-4-3-7;1-2-4(7)5-3-6/h11H,3,5-9H2,1-2,4H3;1,3-4H2,2H3;7H,1,3-4H2,2H3;2,6H,1,3H2,(H,5,7) |

InChI Key |

JKFYLGMNAMEQJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F.CC(=C)C(=O)OCCO.C=CC(=O)NCO |

Related CAS |

68239-43-0 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Ethylhexyl 2-methylprop-2-enoate

Chemical Identity:

2-Ethylhexyl 2-methylprop-2-enoate is a methacrylate ester monomer with the molecular formula C₁₂H₂₂O₂. It is widely used in polymer and copolymer synthesis to improve flexibility, impact resistance, and toughness.

Synthesis Routes:

The preparation of 2-ethylhexyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-ethylhexanol under acid catalysis. The reaction proceeds as follows:

$$

\text{Methacrylic acid} + \text{2-Ethylhexanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{2-Ethylhexyl 2-methylprop-2-enoate} + \text{H}_2\text{O}

$$

- The reaction is conducted under reflux to drive the esterification to completion.

- Removal of water by azeotropic distillation or use of a dehydrating agent enhances yield.

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.

- The process is scalable with control of temperature and catalyst concentration to minimize side reactions.

- Purification typically involves washing, neutralization, and distillation.

Preparation of 2-Hydroxyethyl 2-methylprop-2-enoate (Hydroxyethylmethacrylate)

Chemical Identity:

Also known as Hydroxyethylmethacrylate (HEMA), this compound has the formula H₂C=C(CH₃)CO₂CH₂CH₂OH and is a colorless viscous liquid.

Synthesis Methods:

Two primary methods are documented for preparing 2-hydroxyethyl 2-methylprop-2-enoate:

$$

\text{Methacrylic acid} + \text{Ethylene oxide} \rightarrow \text{2-Hydroxyethyl 2-methylprop-2-enoate}

$$

- This method involves the ring-opening of ethylene oxide by methacrylic acid.

- Typically conducted under controlled temperature to avoid polymerization.

$$

\text{Methacrylic acid} + \text{Ethylene glycol} \rightarrow \text{2-Hydroxyethyl 2-methylprop-2-enoate} + \text{H}_2\text{O}

$$

- Excess ethylene glycol is used to drive the reaction.

- Acid catalysis and removal of water are employed to enhance yield.

- Both routes may produce ethylene glycol dimethacrylate as a byproduct, which acts as a crosslinking agent during polymerization.

Preparation of N-(Hydroxymethyl)prop-2-enamide

Chemical Identity:

N-(Hydroxymethyl)prop-2-enamide is an acrylamide derivative with a hydroxymethyl substituent on the nitrogen.

- The compound can be synthesized via the reaction of acrylamide with formaldehyde under controlled conditions.

- Alternatively, it can be prepared by polymerization processes involving ethene derivatives and acrylamide monomers.

- Polymerization of ethene, ethenyl acetate, and N-(hydroxymethyl)prop-2-enamide is a documented approach.

- The synthesis involves controlled radical polymerization techniques to obtain the monomer or its copolymers.

- Initiators such as azo compounds or peroxides are used.

- Temperature and pH are carefully controlled to prevent premature polymerization.

- The hydroxymethyl group provides sites for further chemical modification or crosslinking.

- It is used as a monomer in specialty polymer synthesis.

Preparation of 3,3,3-Trifluoropropyl 2-methylprop-2-enoate

Chemical Identity:

This compound is an ester of 3,3,3-trifluoropropyl alcohol and methacrylic acid, featuring a trifluoromethyl group that imparts unique chemical and physical properties.

$$

\text{3,3,3-Trifluoropropyl alcohol} + \text{Methacrylic acid} \xrightarrow[\text{catalyst}]{\text{reflux}} \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{H}_2\text{O}

$$

- The reaction is catalyzed by acid catalysts under reflux conditions to ensure complete esterification.

- Removal of water shifts equilibrium toward product formation.

- Continuous flow reactors are employed for efficient production.

- Continuous feeding of reactants and catalyst with simultaneous product removal ensures high yield and product consistency.

- The trifluoromethyl group enhances lipophilicity and chemical stability.

- The compound undergoes oxidation, reduction, and nucleophilic substitution reactions.

- Used in synthesis of fluorinated polymers and specialty coatings.

- Investigated for enzyme interaction studies and drug development due to its unique fluorinated structure.

Comparative Data Table of Preparation Methods

| Compound | Starting Materials | Key Reaction Type | Catalysts/Conditions | Notes on Side Products or Purification |

|---|---|---|---|---|

| 2-Ethylhexyl 2-methylprop-2-enoate | Methacrylic acid + 2-ethylhexanol | Esterification | Acid catalyst, reflux, water removal | Purification by distillation; low volatility product |

| 2-Hydroxyethyl 2-methylprop-2-enoate (HEMA) | Methacrylic acid + ethylene oxide or ethylene glycol | Ring-opening / Esterification | Acid catalyst, controlled temp | Ethylene glycol dimethacrylate byproduct possible |

| N-(Hydroxymethyl)prop-2-enamide | Acrylamide + formaldehyde or polymerization of ethene derivatives | Addition / Polymerization | Radical initiators, temp/pH control | Polymerization control critical to avoid premature reaction |

| 3,3,3-Trifluoropropyl 2-methylprop-2-enoate | 3,3,3-Trifluoropropyl alcohol + methacrylic acid | Esterification | Acid catalyst, reflux, continuous flow reactors | High purity via continuous removal of water; fluorinated |

Comprehensive Research Findings

- The esterification reactions for methacrylate esters (2-ethylhexyl and 3,3,3-trifluoropropyl derivatives) are well-established, relying on acid catalysis and reflux conditions with water removal to drive equilibrium toward ester formation.

- Hydroxyethylmethacrylate synthesis benefits from either ring-opening of ethylene oxide or esterification with ethylene glycol, with the latter requiring careful control to minimize crosslinking byproducts.

- N-(Hydroxymethyl)prop-2-enamide preparation is more complex, involving polymerization chemistry and formaldehyde addition, necessitating strict control of reaction parameters to obtain monomeric or polymeric forms.

- Industrial methods, especially for fluorinated esters, increasingly utilize continuous flow reactors to improve efficiency, yield, and product consistency.

- The presence of functional groups such as hydroxyl or trifluoromethyl significantly influences the chemical reactivity and applications of these compounds, as well as their preparation strategies.

Chemical Reactions Analysis

Polymerization Reactions

All four components undergo polymerization due to their unsaturated ester or amide groups.

Mechanism : Polymerization proceeds via free-radical initiation, propagating through the double bond to form high-molecular-weight polymers. The hydroxyl group in 2-hydroxyethyl 2-methylprop-2-enoate enables additional cross-linking, enhancing network density.

Hydrolysis and Esterification

Hydrolysis and esterification are common for ester-based components.

Mechanism : Hydrolysis cleaves the ester bond, regenerating the carboxylic acid and alcohol. Esterification with alcohols (e.g., methanol) under acidic conditions can reverse this process .

Oxidation and Reduction

Functional groups like hydroxymethyl or trifluoromethyl undergo oxidation/reduction.

| Component | Reaction Type | Reagents | Products |

|---|---|---|---|

| N-(hydroxymethyl)prop-2-enamide | Oxidation | KMnO₄, CrO₃ | N-(carboxymethyl)prop-2-enamide |

| N-(hydroxymethyl)prop-2-enamide | Reduction | LiAlH₄, NaBH₄ | N-(methyl)prop-2-enamide |

| 3,3,3-trifluoropropyl 2-methylprop-2-enoate | Oxidation | H₂O, KMnO₄ | 3,3,3-trifluoropropanoic acid |

Mechanism : Oxidation converts hydroxymethyl to carboxymethyl, while reduction replaces the hydroxyl group with a methyl group.

Substitution Reactions

The trifluoromethyl group and hydroxymethyl group participate in nucleophilic substitution.

| Component | Reaction Type | Reagents | Products |

|---|---|---|---|

| 3,3,3-trifluoropropyl 2-methylprop-2-enoate | Nucleophilic substitution | NH₃, RSH | Trifluoropropyl amine/amide derivatives |

| N-(hydroxymethyl)prop-2-enamide | Nucleophilic substitution | R-X (alkyl halides) | Alkylated hydroxymethyl derivatives |

Mechanism : The electron-withdrawing trifluoromethyl group enhances nucleophilic attack on adjacent carbons, while the hydroxymethyl group undergoes substitution via SN2 mechanisms.

Key Differences in Reactivity

A comparison of reactivity across components reveals distinct properties:

| Property | 2-Ethylhexyl | 2-Hydroxyethyl | N-(hydroxymethyl) | 3,3,3-Trifluoropropyl |

|---|---|---|---|---|

| Polarity | Low (long alkyl chain) | Moderate (hydroxyl) | Moderate (amide) | High (trifluoromethyl) |

| Cross-linking | Limited | High (via -OH) | Moderate (via -OH) | Low |

| Stability | High (UV resistance) | Moderate (hydrolysis) | Moderate (amide hydrolysis) | High (fluorinated) |

Scientific Research Applications

Chemical Properties and Reactivity

These compounds belong to the class of methacrylate esters and amides, known for their ability to undergo polymerization and cross-linking reactions. Their reactivity allows them to form copolymers with other monomers, enhancing material properties such as flexibility, adhesion, and chemical resistance.

Key Properties:

- Chemical Resistance : Excellent resistance to solvents and chemicals.

- Hydrophobicity : Low water absorption rates.

- Flexibility : Enhanced mechanical properties in polymer matrices.

- Thermal Stability : Suitable for high-temperature applications.

Coatings and Adhesives

These compounds are widely used in the formulation of coatings and adhesives due to their excellent adhesion properties and durability. They are incorporated into:

- Protective Coatings : Used in automotive and industrial applications for corrosion resistance.

- Adhesives : Employed in construction and manufacturing for bonding materials.

Polymer Synthesis

The compounds serve as monomers in the synthesis of various polymers:

- Copolymers : Formed with acrylates, styrenes, and other vinyl monomers for specialized applications.

- Latex Paints : Utilized in the production of water-based paints that require flexibility and washability.

Hydrogels

N-(hydroxymethyl)prop-2-enamide is particularly notable for its use in biomedical applications:

- Drug Delivery Systems : Hydrogels made from this compound can be designed to release drugs in a controlled manner.

- Tissue Engineering : Forms scaffolds that support cell growth and tissue regeneration.

Biocompatible Materials

These compounds can be modified to create biocompatible materials suitable for medical implants and devices.

Case Study 1: Use in Coatings

A study demonstrated that incorporating 2-ethylhexyl 2-methylprop-2-enoate into a polymer matrix significantly improved the scratch resistance and durability of automotive coatings. The resulting formulations showed enhanced performance under extreme weather conditions.

Case Study 2: Hydrogels for Drug Delivery

Research involving hydrogels synthesized from N-(hydroxymethyl)prop-2-enamide revealed their effectiveness in controlled drug release. The hydrogels were tested with various therapeutic agents, showing promising results in maintaining drug stability over time while providing sustained release profiles.

Comparative Data Table

| Compound Name | Primary Application | Key Features |

|---|---|---|

| 2-Ethylhexyl 2-Methylprop-2-Enoate | Coatings, Adhesives | Excellent adhesion, chemical resistance |

| 2-Hydroxyethyl 2-Methylprop-2-Enoate | Polymer Synthesis | Hydrophilic character enhances dispersion |

| N-(Hydroxymethyl)Prop-2-Enamide | Biomedical (Hydrogels) | Biocompatibility, controlled release |

| 3,3,3-Trifluoropropyl 2-Methylprop-2-Enoate | Specialty Coatings | Low surface energy, water repellency |

Mechanism of Action

The compound exerts its effects through various mechanisms:

Polymerization: The monomers undergo polymerization to form long chains, which impart unique properties to the final product.

Chemical Interactions: The functional groups in the compound interact with other molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

2-Ethylhexyl 2-Methylprop-2-enoate

- Structure : A branched ester with a hydrophobic 2-ethylhexyl group attached to a methacrylate backbone.

- Applications : Primarily used in polymer formulations (e.g., coatings, adhesives) to enhance flexibility and reduce glass transition temperatures (Tg). Ethylhexyl methacrylate derivatives are common in plasticizers and elastomers .

2-Hydroxyethyl 2-Methylprop-2-enoate

- Structure : Features a hydrophilic hydroxyethyl group, enabling hydrogen bonding.

- Applications: A key monomer in hydrophilic polymers, such as hydrogels for contact lenses (e.g., Senofilcon A) and biomedical devices. Often copolymerized with other methacrylates to balance hydrophilicity and mechanical strength .

N-(Hydroxymethyl)prop-2-enamide

- Structure : An acrylamide derivative with a hydroxymethyl substituent on the nitrogen.

- Applications : Acts as a crosslinking agent in polymer networks due to its reactive amide and hydroxymethyl groups. Used in adhesives, coatings, and controlled-release drug delivery systems .

3,3,3-Trifluoropropyl 2-Methylprop-2-enoate

- Structure : Contains a trifluoropropyl group, imparting high chemical resistance and lipophilicity.

- Applications: Valued in fluorinated polymers for coatings, membranes, and electronic materials requiring thermal stability and low surface energy. Limited direct data exists, but analogs with trifluoromethyl groups show enhanced solvent resistance .

Comparative Analysis

Structural and Functional Differences

| Property | 2-Ethylhexyl 2-Methylprop-2-enoate | 2-Hydroxyethyl 2-Methylprop-2-enoate | N-(Hydroxymethyl)prop-2-enamide | 3,3,3-Trifluoropropyl 2-Methylprop-2-enoate |

|---|---|---|---|---|

| Functional Group | Branched alkyl ester | Hydroxyethyl ester | Hydroxymethyl-substituted amide | Fluorinated alkyl ester |

| Reactivity | Low polarity; free-radical polymerization | Hydrogen bonding; hydrophilic polymerization | Nucleophilic amide; crosslinking | High stability; radical polymerization |

| logP (Lipophilicity) | ~4.5 (estimated) | ~0.8 (hydrophilic) | ~1.2 (moderate) | ~3.9 (fluorine enhances lipophilicity) |

| Key Applications | Plasticizers, elastomers | Hydrogels, contact lenses | Adhesives, drug delivery | Fluoropolymers, electronic coatings |

Performance in Polymer Systems

- Hydrophilicity: 2-Hydroxyethyl 2-methylprop-2-enoate outperforms others due to its hydroxyl group, making it ideal for water-absorbent hydrogels .

- Thermal Stability: The trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate enhances thermal resistance (decomposition >250°C), suitable for high-temperature applications .

- Mechanical Properties: 2-Ethylhexyl 2-methylprop-2-enoate reduces Tg in polymers, improving flexibility, whereas N-(hydroxymethyl)prop-2-enamide increases crosslink density, enhancing rigidity .

Industrial Coatings

- 3,3,3-Trifluoropropyl 2-Methylprop-2-enoate: Fluorinated polymers derived from this monomer exhibit >90% solvent resistance in hydrocarbon exposure tests .

- 2-Ethylhexyl 2-Methylprop-2-enoate: Reduces viscosity in acrylic paints by 40% compared to methyl methacrylate .

Biological Activity

This article delves into the biological activity of four specific methacrylate compounds: 2-ethylhexyl 2-methylprop-2-enoate , 2-hydroxyethyl 2-methylprop-2-enoate , N-(hydroxymethyl)prop-2-enamide , and 3,3,3-trifluoropropyl 2-methylprop-2-enoate . These compounds are significant in various industrial applications and have been studied for their biological effects.

Overview of Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-Ethylhexyl 2-methylprop-2-enoate | 25719-51-1 | C₁₂H₂₂O₂ | 198.31 g/mol |

| 2-Hydroxyethyl 2-methylprop-2-enoate | 63450-23-7 | C₁₁H₁₈O₄ | 198.26 g/mol |

| N-(Hydroxymethyl)prop-2-enamide | Not specified | C₇H₁₃NO₂ | 141.18 g/mol |

| 3,3,3-Trifluoropropyl 2-methylprop-2-enoate | Not specified | C₉H₁₃F₃O₂ | 210.20 g/mol |

- Polymerization and Copolymerization :

- Biochemical Pathways :

Toxicological Studies

-

Toxicity Levels :

- The LD50 (lethal dose for 50% of the population) for 2-ethylhexyl methacrylate is reported to be greater than 2000 mg/kg in rats, indicating low acute toxicity.

- Other studies have indicated potential genotoxic effects associated with prolonged exposure to methacrylate compounds, necessitating careful handling in industrial applications .

- Environmental Impact :

Biomedical Applications

- Hydrogels :

-

Dental Materials :

- Methacrylate-based materials are widely used in dentistry due to their favorable properties such as adhesion to tooth structure and resistance to moisture. Studies have demonstrated their effectiveness in restorative applications.

Industrial Applications

- Coatings and Adhesives :

Research Findings

Recent studies have focused on the following aspects:

- Polymer Properties :

- Biocompatibility Tests :

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-ethylhexyl 2-methylprop-2-enoate and related monomers in laboratory settings?

- Methodological Answer : Prioritize full chemical protective suits (e.g., acid-resistant gloves, aprons) and respiratory protection (e.g., NIOSH/CEN-certified respirators for vapor exposure). Ensure proper ventilation and avoid drainage contamination. Use spill containment kits and emergency eyewash stations. Safety protocols should align with hazard classifications outlined in Safety Data Sheets (SDS) .

Q. How can researchers optimize synthetic routes for N-(hydroxymethyl)prop-2-enamide?

- Methodological Answer : Utilize stepwise amidation reactions with hydroxylamine derivatives under controlled pH (e.g., using N,N-diisopropylethyl胺 as a base). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For purification, employ recrystallization in aprotic solvents (e.g., THF) or column chromatography. Evidence from Eli Lilly’s synthesis of similar amides highlights the use of carbodiimide coupling agents like EDC/HOBt .

Q. What spectroscopic techniques are effective for characterizing 2-hydroxyethyl 2-methylprop-2-enoate purity?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3400–3600 cm⁻¹) stretches. Validate molecular weight via high-resolution mass spectrometry (HRMS) and structural integrity using ¹H/¹³C NMR (e.g., vinyl proton signals at δ 5.5–6.5 ppm). Reference NIST’s IR spectra for 2-hydroxyethyl methacrylate as a benchmark .

Advanced Research Questions

Q. How can conflicting data on reactivity ratios in copolymerization of fluorinated and non-fluorinated acrylates be resolved?

- Methodological Answer : Conduct systematic kinetic studies using ¹H NMR or Raman spectroscopy to monitor monomer consumption. Apply the Mayo-Lewis equation to calculate reactivity ratios (r₁, r₂) under varying temperatures and initiator concentrations. For 3,3,3-trifluoropropyl 2-methylprop-2-enoate, compare its reactivity with non-fluorinated analogs (e.g., 2-ethylhexyl derivatives) to assess electronic effects of fluorine .

Q. What strategies minimize side reactions during synthesis of N-(hydroxymethyl)prop-2-enamide?

- Methodological Answer : Control exothermic reactions by cooling (0–5°C) and slow reagent addition. Use stabilizing agents like hydroquinone to prevent premature polymerization. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and employ protecting groups for the hydroxymethyl moiety during amidation .

Q. How does the 3,3,3-trifluoropropyl group influence polymerization kinetics and copolymer properties?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to study glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for thermal stability. Fluorinated monomers often exhibit lower polymerization rates due to electron-withdrawing effects but enhance hydrophobicity and chemical resistance. Compare with non-fluorinated analogs (e.g., 2-ethylhexyl derivatives) using size-exclusion chromatography (SEC) for molecular weight distribution analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported decomposition products of 3,3,3-trifluoropropyl 2-methylprop-2-enoate?

- Methodological Answer : Use pyrolysis-GC/MS to identify volatile degradation products under controlled thermal stress (e.g., 200–400°C). Compare results with computational models (e.g., DFT calculations for bond dissociation energies). Cross-reference with SDS stability data, which note limited decomposition information, necessitating empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.